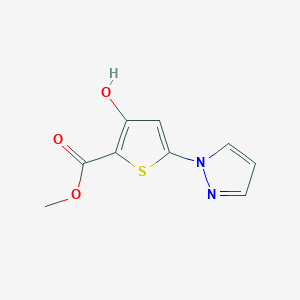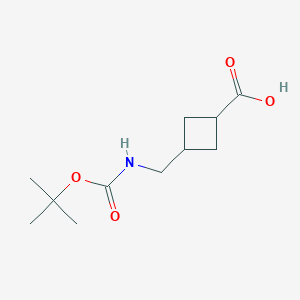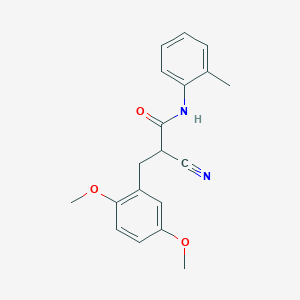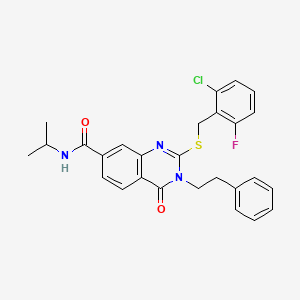
3-(3-Methylbutyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Methylbutyl)piperidine hydrochloride” is a chemical compound with the molecular formula C10H22ClN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives can be synthesized through various methods. One such method involves a multicomponent reaction for the synthesis of highly functionalized piperidine scaffolds catalyzed by TMSI . Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Paroxetine Hydrochloride
Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor with documented physicochemical properties, spectroscopic data, stability, methods of preparation, and pharmacokinetics. Its pharmacological effects underscore the relevance of piperidine derivatives in developing therapeutic agents for various psychiatric disorders (Germann, Ma, Han, & Tikhomirova, 2013).
Histamine H3 Antagonists
Research on histamine H3 antagonists, which modulate cognitive processes by increasing the release of brain histamine and other neurotransmitters, highlights the potential of piperidine derivatives in treating cognitive disorders and Alzheimer's disease. This area of research demonstrates the role of piperidine compounds in developing treatments for neurological conditions (Brioni, Esbenshade, Garrison, Bitner, & Cowart, 2011).
Crystal and Molecular Structure Studies
The study of 4-piperidinecarboxylic acid hydrochloride's crystal and molecular structure provides fundamental insights into the physicochemical characteristics of piperidine derivatives. Understanding these properties is crucial for designing compounds with specific biological activities (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Inhibition of Macrophage Activation
A novel piperidine compound, DTCM-glutarimide, demonstrates anti-inflammatory activity and inhibits macrophage activation. This research suggests piperidine derivatives' potential in developing new anti-inflammatory agents (Takeiri et al., 2011).
Sila-Analogues of σ Ligands
The synthesis and pharmacological evaluation of sila-analogues of piperidine derivatives as σ ligands indicate the utility of structural modifications in enhancing the affinity and selectivity of piperidine-based compounds for various receptors, showcasing the versatility of piperidine chemistry in medicinal chemistry (Tacke et al., 2003).
Mechanism of Action
While the specific mechanism of action for “3-(3-Methylbutyl)piperidine hydrochloride” is not mentioned in the search results, piperidine derivatives have been found to exhibit various pharmacological activities. For instance, piperine, a piperidine alkaloid, has been found to have antioxidant, anti-inflammatory, anti-apoptotic, and bioavailability enhancing abilities .
Safety and Hazards
While specific safety data for “3-(3-Methylbutyl)piperidine hydrochloride” is not available, piperidine and its derivatives can pose various hazards. For instance, piperidine is classified as a flammable liquid, and it can be harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage .
Future Directions
Piperidine and its derivatives, including “3-(3-Methylbutyl)piperidine hydrochloride”, have significant potential in the field of drug discovery. They are present in more than twenty classes of pharmaceuticals and have been used in various therapeutic applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-(3-methylbutyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)5-6-10-4-3-7-11-8-10;/h9-11H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHVVMXFYJGZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1384669-07-1 |
Source


|
| Record name | 3-(3-methylbutyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2686822.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2686823.png)
![3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine](/img/structure/B2686826.png)


![Methyl (E)-4-[[1-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]-2-oxoazepan-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2686829.png)

![N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2686832.png)

